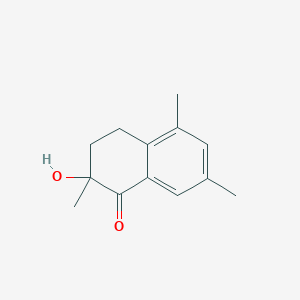
2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. This particular compound features hydroxyl and ketone groups, as well as methyl substitutions, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted naphthalene derivative, followed by reduction and hydroxylation steps. The reaction conditions typically include the use of Lewis acids such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic uses.
Medicine: The compound or its derivatives might be investigated for pharmacological properties.
Industry: It can be used in the production of dyes, fragrances, or other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methyl-1,4-naphthoquinone: Known for its use in the synthesis of vitamin K analogs.
2,3-Dihydro-1H-naphtho[2,3-c]furan-1-one: A compound with potential biological activity.
2-Methyl-1,4-naphthoquinone:
Uniqueness
2-Hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of multiple methyl groups and a hydroxyl group on the naphthalene ring system distinguishes it from other similar compounds.
Propiedades
Número CAS |
918336-23-9 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2-hydroxy-2,5,7-trimethyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H16O2/c1-8-6-9(2)10-4-5-13(3,15)12(14)11(10)7-8/h6-7,15H,4-5H2,1-3H3 |
Clave InChI |
UQEYNDBGILKJOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2CCC(C(=O)C2=C1)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


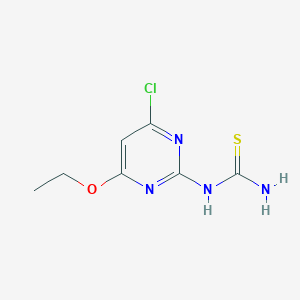

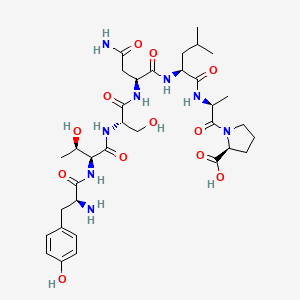
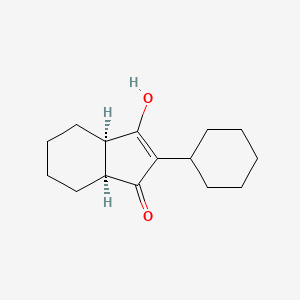
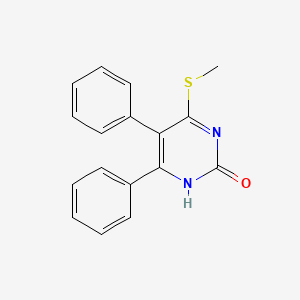

![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)
![3,3'-[Oxybis(methylene)]di(but-3-enoic acid)](/img/structure/B12603638.png)
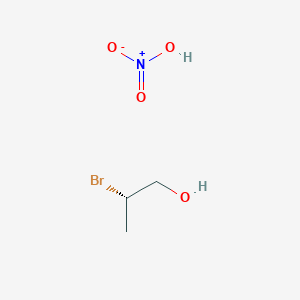
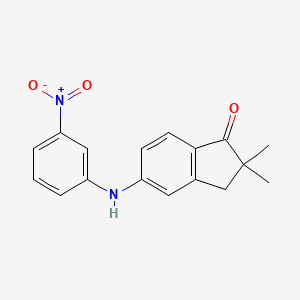
![(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12603652.png)
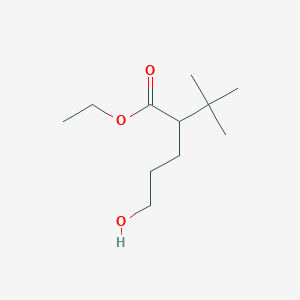
![4-[(3-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12603658.png)
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)
